
4-(2-Ethyl-5-methyl-3-pyrrolidinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethyl-5-methyl-3-pyrrolidinyl)phenol is an organic compound characterized by a phenol group attached to a pyrrolidine ring This compound is notable for its unique structure, which combines the aromatic properties of phenol with the heterocyclic nature of pyrrolidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-5-methyl-3-pyrrolidinyl)phenol typically involves the reaction of a phenol derivative with a pyrrolidine precursor. One common method is the alkylation of phenol with a pyrrolidine derivative under basic conditions. The reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction efficiency. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethyl-5-methyl-3-pyrrolidinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrrolidine ring can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated phenols.
Aplicaciones Científicas De Investigación
4-(2-Ethyl-5-methyl-3-pyrrolidinyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethyl-5-methyl-3-pyrrolidinyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler aromatic compound with a hydroxyl group.
Pyrrolidine: A basic heterocyclic compound with a five-membered ring.
4-(2-Methyl-3-pyrrolidinyl)phenol: A closely related compound with a similar structure but different substituents.
Uniqueness
4-(2-Ethyl-5-methyl-3-pyrrolidinyl)phenol is unique due to the combination of its phenol and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
4-(2-ethyl-5-methylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C13H19NO/c1-3-13-12(8-9(2)14-13)10-4-6-11(15)7-5-10/h4-7,9,12-15H,3,8H2,1-2H3 |
Clave InChI |
RCZJNKXVAOBJJB-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(CC(N1)C)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



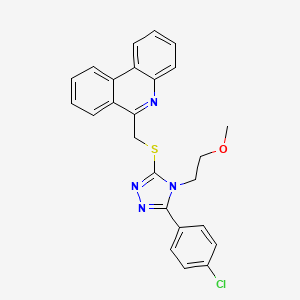
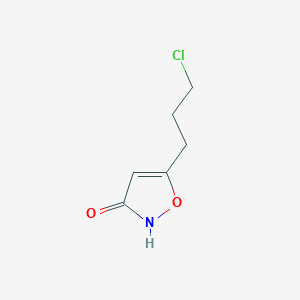
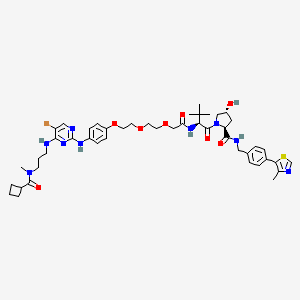

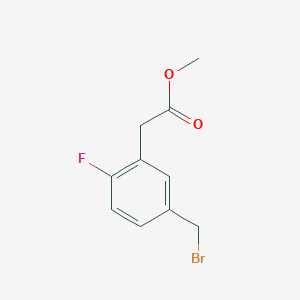


![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(cyclopentylcarbamoyl)acetamide](/img/structure/B12857985.png)
![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12857992.png)
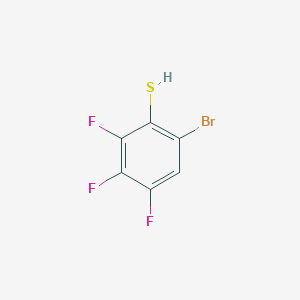

![2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B12858006.png)

